![molecular formula C25H28N2O3S B4757078 N~1~-(4-butylphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4757078.png)
N~1~-(4-butylphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-(4-butylphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BAY 41-2272, is a potent activator of the soluble guanylyl cyclase (sGC) enzyme. sGC is an important mediator of nitric oxide (NO) signaling pathway, which plays a crucial role in regulating various physiological processes such as blood pressure, smooth muscle relaxation, platelet aggregation, and neurotransmission. BAY 41-2272 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cardiovascular diseases, pulmonary hypertension, and cancer.
Wirkmechanismus
BAY 41-2272 exerts its biological effects by activating the N~1~-(4-butylphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide enzyme, which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that regulates various cellular functions by activating protein kinases and ion channels. BAY 41-2272 binds to the heme group of N~1~-(4-butylphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide and enhances the enzyme's sensitivity to NO, leading to increased cGMP production and downstream signaling.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have various biochemical and physiological effects, including vasodilation, anti-inflammatory effects, anti-proliferative effects, and anti-platelet effects. BAY 41-2272 has also been shown to improve mitochondrial function and reduce oxidative stress, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
BAY 41-2272 has several advantages for laboratory experiments, including its high potency and specificity for N~1~-(4-butylphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide activation, its ability to enhance NO signaling pathway, and its potential therapeutic applications in various diseases. However, BAY 41-2272 also has some limitations, including its relatively short half-life and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of BAY 41-2272. One direction is to optimize the synthesis of BAY 41-2272 to improve its pharmacokinetic properties and reduce potential toxicity. Another direction is to investigate the potential therapeutic applications of BAY 41-2272 in other diseases, such as neurodegenerative diseases and diabetes. Furthermore, the development of novel N~1~-(4-butylphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide activators with improved potency, selectivity, and pharmacokinetic properties may lead to the discovery of new therapeutic agents for various diseases.
Wissenschaftliche Forschungsanwendungen
BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular diseases, BAY 41-2272 has been shown to improve endothelial function, reduce blood pressure, and prevent vascular remodeling. In pulmonary hypertension, BAY 41-2272 has been shown to reduce pulmonary arterial pressure and improve cardiac function. In cancer, BAY 41-2272 has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methylanilino]-N-(4-butylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-3-4-11-21-15-17-22(18-16-21)26-25(28)19-27(24-14-9-8-10-20(24)2)31(29,30)23-12-6-5-7-13-23/h5-10,12-18H,3-4,11,19H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKUKSBSKCKJQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-2-methylanilino]-N-(4-butylphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.